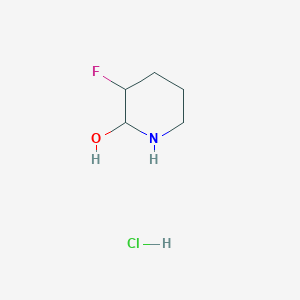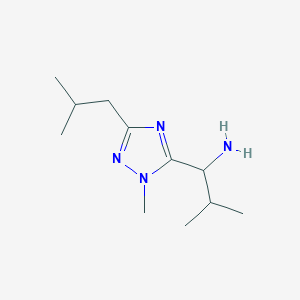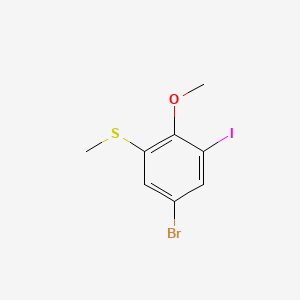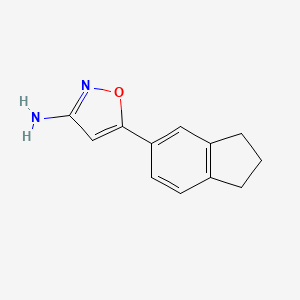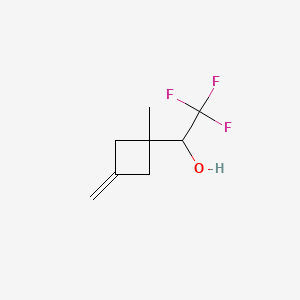
2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a cyclobutyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol typically involves the introduction of the trifluoromethyl group and the formation of the cyclobutyl ring. One common method involves the reaction of a suitable cyclobutyl precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
科学的研究の応用
2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. Additionally, the cyclobutyl ring can influence the compound’s overall conformation and stability, affecting its activity and interactions.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol: This compound has a similar trifluoromethyl group but includes an indole ring instead of a cyclobutyl ring.
2,2,2-Trifluoro-1-methoxyethanol: Another fluorinated compound with a trifluoromethyl group and a methoxy group.
Uniqueness
2,2,2-Trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethan-1-ol is unique due to its combination of a trifluoromethyl group and a cyclobutyl ring. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
特性
分子式 |
C8H11F3O |
|---|---|
分子量 |
180.17 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(1-methyl-3-methylidenecyclobutyl)ethanol |
InChI |
InChI=1S/C8H11F3O/c1-5-3-7(2,4-5)6(12)8(9,10)11/h6,12H,1,3-4H2,2H3 |
InChIキー |
GJIPAMOADDEHJB-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C)C1)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


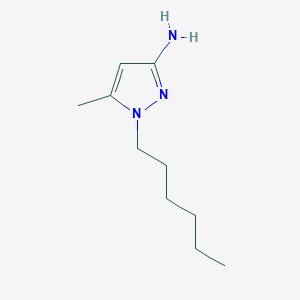
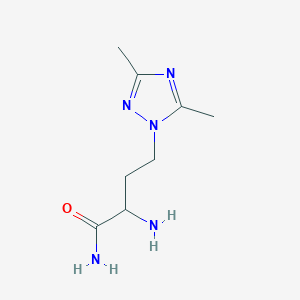
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
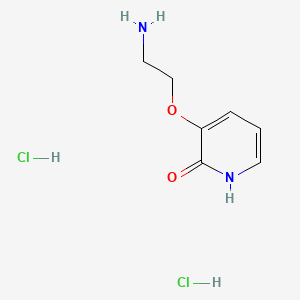

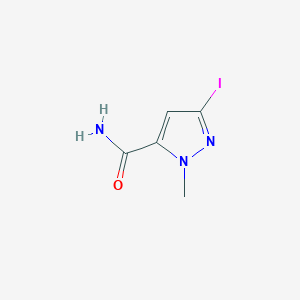
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
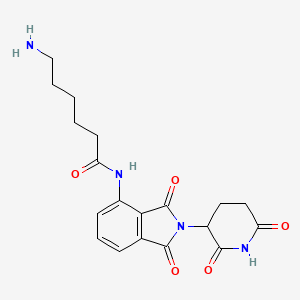
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
